Fucostanol
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Overview
Description
Fucostanol is a bioactive compound belonging to the sterol group, primarily isolated from marine algae. It is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is structurally similar to other sterols but possesses unique features that contribute to its distinct biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fucostanol can be synthesized through several methods, including extraction from marine algae and chemical synthesis. The extraction process typically involves the use of ethanol to obtain the crude extract, followed by purification using techniques such as column chromatography and high-performance liquid chromatography (HPLC) . Chemical synthesis of this compound involves the cyclization of squalene oxide, followed by various functional group modifications to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from marine algae due to its abundance in these sources. The process involves harvesting the algae, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol, to obtain the crude extract. The extract is further purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Fucostanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound, leading to the formation of ketones and aldehydes.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce this compound, resulting in the formation of alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as fucosterol, which exhibits enhanced biological activities. These derivatives are often used in further scientific research and industrial applications .
Scientific Research Applications
Fucostanol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Mechanism of Action
Fucostanol exerts its effects through various molecular targets and pathways. It interacts with signaling molecules, receptors, enzymes, and transcription factors involved in cellular processes such as inflammation, oxidative stress, and apoptosis . Some of the key pathways influenced by this compound include the tumor necrosis factor (TNF) pathway, mitogen-activated protein kinase (MAPK) pathway, and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway . These interactions contribute to its neuroprotective, anti-inflammatory, and anticancer effects.
Comparison with Similar Compounds
Fucostanol is often compared with other sterols, such as cholesterol, sitosterol, and stigmasterol. While these compounds share structural similarities, this compound possesses unique features that distinguish it from the others:
Properties
Molecular Formula |
C29H52O |
---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
LGJMUZUPVCAVPU-GJAZBXDESA-N |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
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